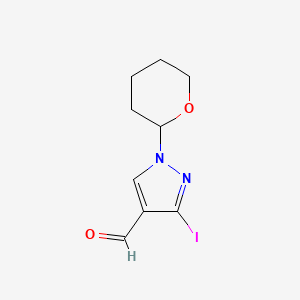

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde: is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of an iodine atom, a tetrahydropyran ring, and a pyrazole ring with an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole precursor followed by the introduction of the tetrahydropyran ring and the aldehyde group. The reaction conditions often require the use of specific reagents such as iodine, pyridine, and various solvents under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques like chromatography may also be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at position 3 participates in palladium-catalyzed cross-coupling reactions. Key examples include:

Table 1: Representative coupling reactions

This iodine's reactivity enables modular derivatization for drug discovery applications, particularly in constructing kinase inhibitors .

Aldehyde Functionalization

The formyl group undergoes characteristic transformations:

Key reactions:

-

Condensation :

Forms hydrazones with hydrazines (NH₂NH₂ → N=NH) -

Oxidation :

Controlled oxidation to carboxylic acid using KMnO₄ (pH 7, 60°C)

THP Deprotection and Ring Modifications

The tetrahydropyran (THP) protecting group shows selective cleavage:

Conditions:

-

Acidic : p-TsOH·H₂O in MeOH (30°C, 3 hr) removes THP with 94% efficiency

-

Basic : KOH in DMF facilitates cyclization to fused pyrano-pyrazoles

Table 2: THP stability under reaction conditions

| Reaction Environment | Stability | Observation |

|---|---|---|

| Pd-catalyzed coupling | Stable | No cleavage observed |

| Strong bases (KOtBu) | Partial ring opening | Forms diol intermediates |

Heterocyclic Annulation Reactions

The aldehyde participates in cyclocondensations to form bioactive heterocycles:

Notable examples:

-

With malononitrile :

Base-mediated synthesis of 2H-pyran-3-carbonitriles (KOH/DMF, 100°C) :

(78% yield) -

With cyclohexanone :

Forms tetrahydronaphthalene derivatives via domino Knoevenagel-Michael sequences

Stability Considerations

Critical stability parameters:

-

Thermal : Decomposes above 200°C (DSC)

-

pH sensitivity : Stable in pH 4-9; aldehyde oxidizes rapidly under alkaline >10 conditions

-

Light sensitivity : Requires amber glass storage due to iodine's photosensitivity

This compound's multifaceted reactivity makes it valuable for synthesizing bioactive molecules and functional materials. Recent applications include its use as a key intermediate in PROTAC degraders targeting kinases and fluorescent probes for cellular imaging .

Wissenschaftliche Forschungsanwendungen

The compound has been investigated for its biological properties, particularly its antibacterial and antifungal activities. The following table summarizes relevant findings:

Case Studies

-

Antibacterial Properties :

In a study focusing on the structure-activity relationship of pyrazole derivatives, 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde was shown to have a promising inhibitory effect against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective bacterial growth suppression at low concentrations, making it a candidate for further development as an antibacterial agent . -

Antifungal Activity :

Another investigation highlighted the compound's potential against fungal pathogens. It was observed that modifications to the pyrazole ring can enhance antifungal efficacy, with some derivatives achieving high inhibition zones against common fungal strains .

Synthetic Applications

This compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various transformations:

Potential Therapeutic Uses

Given its biological activities and synthetic versatility, this compound is being explored for potential therapeutic applications:

- Antibacterial Agents : With increasing antibiotic resistance, compounds like this one could lead to the development of new antibacterial therapies.

- Antifungal Treatments : The antifungal properties suggest its utility in treating fungal infections, particularly those resistant to standard treatments.

Wirkmechanismus

The mechanism of action of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde largely depends on its interactions with specific molecular targets. The iodine atom and the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring can interact with various enzymes, modulating their activity and affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

- 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile

- 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group. This group provides additional reactivity, allowing for a broader range of chemical transformations and applications. The tetrahydropyran ring also imparts distinct steric and electronic properties, influencing the compound’s behavior in various reactions.

Biologische Aktivität

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

- Molecular Formula : C9H11IN2O2

- Molecular Weight : 306.10 g/mol

- CAS Number : 1627924-19-9

- Physical Appearance : Beige solid, stable at room temperature with a purity of at least 95% .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that certain synthesized pyrazole carboxamide derivatives showed notable antifungal activity against various phytopathogenic fungi, suggesting that this compound may possess similar effects .

| Compound | Activity | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Isoxazole Pyrazole Carboxylate 7ai | Antifungal (R. solani) | 0.37 | |

| 3-Iodo-Pyrazole Derivative | Antimicrobial (E. coli, S. aureus) | Not specified |

Anti-inflammatory Activity

Pyrazoles have been reported to inhibit inflammatory cytokines such as TNF-α and IL-6. In particular, compounds similar to this compound have shown promising results in reducing inflammation in experimental models . For instance, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antitumor Activity

The antitumor potential of pyrazole derivatives is well-documented. Studies have indicated that these compounds can inhibit key cancer-related pathways. For example, certain pyrazoles target BRAF(V600E) and EGFR signaling pathways, which are critical in various cancers . The combination of pyrazoles with established chemotherapeutic agents has also been explored for synergistic effects against breast cancer cell lines, enhancing cytotoxicity compared to monotherapy with doxorubicin .

Case Study 1: Antifungal Efficacy

A series of synthesized pyrazoles were tested against multiple fungal strains using the mycelium growth inhibition method. The results indicated that several compounds exhibited significant antifungal activity, reinforcing the potential of pyrazole derivatives in treating fungal infections .

Case Study 2: Synergistic Antitumor Effects

In vitro studies involving MCF-7 and MDA-MB-231 breast cancer cell lines showed that specific pyrazole derivatives enhanced the efficacy of doxorubicin. The combination treatment resulted in increased apoptosis rates compared to either agent alone, highlighting the therapeutic potential of these compounds in cancer treatment .

Eigenschaften

IUPAC Name |

3-iodo-1-(oxan-2-yl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O2/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-14-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGOFLFNBCDVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C(=N2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401172282 | |

| Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627924-19-9 | |

| Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627924-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.